Quizalofop-ethyl

Description

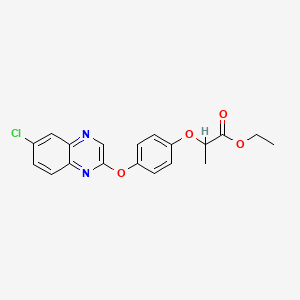

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023889 | |

| Record name | Quizalofop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide., White solid; [Merck Index] Colorless solid; [HSDB] | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quizalofop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C @ 0.2 mm Hg | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C), In water, 0.3 mg/l @ 20 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 @ 20 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.49X10-9 mm Hg @ 20 °C | |

| Record name | Quizalofop-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

76578-14-8 | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quizalofop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7280704RL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91.7-92.1 °C | |

| Record name | QUIZALOFOP-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6990 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl in Grasses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. It is highly effective in controlling a wide range of annual and perennial grass weeds in various broadleaf crops, including soybeans, cotton, and rapeseed.[1][2][3] Its selectivity allows for the targeted removal of unwanted grasses without harming the desired broadleaf crops.[2][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its biochemical interactions, physiological effects, and the mechanisms of resistance observed in grass species.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to produce malonyl-CoA. Fatty acids are essential components of cell membranes and are vital for energy storage and the overall growth and development of the plant.

Absorption, Translocation, and Bioactivation

This compound is applied as a pro-herbicide and is rapidly absorbed through the foliage of the target grass weeds. Following absorption, it is translocated systemically throughout the plant via the phloem to areas of active growth, known as meristematic tissues, such as the growing points of shoots and roots. It is within the plant that this compound is hydrolyzed to its biologically active form, Quizalofop acid. This conversion is a critical step for its herbicidal activity.

Molecular Interaction with ACCase

Quizalofop acid, the active form of the herbicide, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase enzyme found in grasses. By binding to this domain, it competitively inhibits the enzyme's function, effectively halting the production of malonyl-CoA. This disruption of fatty acid synthesis has catastrophic consequences for the plant, leading to a cessation of cell division and growth, particularly in the meristematic regions.

Physiological and Morphological Effects

The inhibition of ACCase and the subsequent depletion of fatty acids lead to a cascade of physiological and morphological effects in susceptible grasses. Within days of application, visible symptoms begin to appear, including:

-

Chlorosis (Yellowing): The newly formed leaves start to turn yellow due to the disruption of chloroplast membrane integrity.

-

Necrosis (Tissue Death): The plant tissues, particularly at the growing points, begin to die.

-

"Deadheart": A characteristic symptom where the central whorl of the grass plant can be easily pulled out due to the decay of the meristematic tissue.

Complete death of the susceptible grass weed typically occurs within one to three weeks of application.

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified using metrics such as the 50% inhibition concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) for whole plants. These values can vary depending on the grass species and the presence of resistance.

| Parameter | Species | Susceptible (S) Value | Resistant (R) Value | Resistance Index (R/S) | Reference |

| IC50 (µM) | Alopecurus myosuroides | 0.486 | 19.3 | 39.7 | |

| IC50 (µM) | Echinochloa crus-galli | Not Specified | 87-fold higher than S | 87 | |

| GR50 (g ai/ha) | Eragrostis plana | 9.2 - 23.5 | Not directly comparable | - | |

| GR50 (g ai/ha) | Wild-type Rice | Varies with inhibitors | Mutant rice shows higher GR50 | Varies |

Mechanisms of Resistance to this compound

The evolution of herbicide resistance is a significant challenge in weed management. For this compound, two primary mechanisms of resistance have been identified in grass weeds:

-

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, which alter the structure of the enzyme's active site. These mutations reduce the binding affinity of Quizalofop acid to the ACCase enzyme, thereby diminishing its inhibitory effect. A common mutation conferring resistance is an alanine to valine substitution at position 2004 (A2004V) in the ACCase protein.

-

Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can be achieved through:

-

Enhanced Metabolism: Resistant plants may exhibit increased activity of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which metabolize and detoxify the herbicide before it can reach the ACCase enzyme.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows described in this guide.

Caption: Biochemical pathway of this compound's action.

Caption: Comparison of this compound's effect on susceptible vs. resistant plants.

Experimental Protocols

ACCase Inhibition Assay

This protocol is used to determine the in vitro inhibitory effect of Quizalofop acid on ACCase activity.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh leaf tissue from young, actively growing grass plants.

-

Grind the tissue in a chilled mortar and pestle with an extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT).

-

Centrifuge the homogenate at low speed to remove cell debris, then centrifuge the supernatant at high speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a suitable buffer.

-

-

ACCase Activity Assay:

-

The assay measures the incorporation of radiolabeled ¹⁴C-bicarbonate into an acid-stable product (malonyl-CoA).

-

The reaction mixture typically contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.

-

Add varying concentrations of Quizalofop acid (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time.

-

Stop the reaction by adding acid (e.g., HCl).

-

Dry the samples and measure the radioactivity using a scintillation counter.

-

Calculate the ACCase activity as the amount of ¹⁴C incorporated per unit of time and protein concentration.

-

Determine the IC50 value by plotting the percentage of ACCase inhibition against the logarithm of the Quizalofop acid concentration.

-

Herbicide Absorption, Translocation, and Metabolism Analysis

This protocol quantifies the uptake, movement, and breakdown of this compound within the plant.

Methodology:

-

Plant Treatment:

-

Grow grass seedlings to a specific growth stage (e.g., 2-3 leaf stage).

-

Apply a known amount of radiolabeled (e.g., ¹⁴C) this compound to a specific leaf area.

-

-

Sample Collection and Processing:

-

Harvest plants at different time points after treatment.

-

Wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.

-

Section the plant into different parts (e.g., treated leaf, other leaves, shoots, roots).

-

-

Quantification of Absorption and Translocation:

-

Combust the different plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

-

The amount of radioactivity in the leaf wash represents the unabsorbed herbicide, while the radioactivity in the plant tissues represents the absorbed and translocated herbicide.

-

-

Metabolism Analysis:

-

Extract the plant tissues with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify the parent this compound and its metabolites (e.g., Quizalofop acid).

-

Quantify the amount of each compound based on the radioactivity detected in the HPLC fractions or by comparison to analytical standards in LC-MS/MS.

-

Molecular Analysis of ACCase Gene Mutations

This protocol is used to identify mutations in the ACCase gene that confer target-site resistance.

Methodology:

-

DNA Extraction:

-

Extract genomic DNA from the leaf tissue of both susceptible and resistant grass biotypes.

-

-

PCR Amplification:

-

Design primers to amplify the specific region of the ACCase gene that is known to be a common site for resistance mutations (the CT domain).

-

Perform Polymerase Chain Reaction (PCR) to amplify this target DNA sequence.

-

-

DNA Sequencing:

-

Purify the PCR products.

-

Sequence the amplified DNA fragments using Sanger sequencing or next-generation sequencing methods.

-

-

Sequence Analysis:

-

Align the DNA sequences from the resistant and susceptible plants.

-

Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the ACCase protein.

-

Caption: Workflow for identifying ACCase gene mutations.

Conclusion

This compound remains a valuable tool for the selective control of grass weeds in broadleaf cropping systems. Its efficacy is rooted in the specific inhibition of the ACCase enzyme, a critical component of fatty acid biosynthesis in grasses. Understanding the intricate details of its mechanism of action, from absorption and bioactivation to its interaction with the target enzyme and the subsequent physiological consequences, is paramount for its effective and sustainable use. Furthermore, knowledge of the molecular basis of resistance, including both target-site and non-target-site mechanisms, is essential for the development of robust weed management strategies to mitigate the evolution and spread of resistant biotypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex interactions between this compound and target grass species.

References

- 1. bioone.org [bioone.org]

- 2. Development and characterization of wheat mutants resistant to acetyl co-enzyme A carboxylase inhibitors [mountainscholar.org]

- 3. Transgenerational Effect of Drought Stress and Sub-Lethal Doses of Quizalofop-p-ethyl: Decreasing Sensitivity to Herbicide and Biochemical Adjustment in Eragrostis plana [mdpi.com]

- 4. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Acetyl-CoA Carboxylase by Quizalofop-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is highly effective in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] This technical guide provides an in-depth overview of the biochemical pathway through which this compound inhibits its target enzyme, acetyl-CoA carboxylase (ACCase). The guide details the herbicide's mode of action, from its bioactivation to the molecular interactions at the enzyme's active site. Furthermore, it presents quantitative data on its inhibitory effects, detailed experimental protocols for assessing ACCase activity, and visual representations of the key pathways and processes. This document is intended to be a comprehensive resource for researchers and professionals involved in herbicide development, weed science, and plant biochemistry.

Mechanism of Action: From Proherbicide to Enzyme Inhibition

The herbicidal activity of this compound is a multi-step process that begins with its application and culminates in the disruption of fatty acid synthesis within susceptible grass species.

Bioactivation of this compound

This compound is a proherbicide, meaning it is not biologically active in its applied form.[2] Following absorption through the foliage of the plant, it undergoes rapid hydrolysis in planta to its active form, Quizalofop-P (acid form).[3] This bioactivation is a crucial step for its herbicidal efficacy. The active Quizalofop-P is then translocated systemically through the phloem to the meristematic tissues, or growing points, of the plant where the concentration of its target enzyme, ACCase, is high.[1][3]

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Fatty acids are essential components of cell membranes, and their synthesis is vital for plant growth and development. In grasses, the susceptible form of ACCase is a homodimeric, multifunctional protein located in the plastids.

Inhibition of the Carboxyltransferase (CT) Domain

The active form of the herbicide, Quizalofop-P, specifically targets the carboxyltransferase (CT) domain of the ACCase enzyme. It acts as a reversible, noncompetitive inhibitor. By binding to the CT domain, Quizalofop-P prevents the transfer of the carboxyl group from the biotin carrier protein to acetyl-CoA, thereby blocking the formation of malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the cessation of cell division and growth in the meristematic regions, resulting in the death of the susceptible grass weed.

Quantitative Data

The inhibitory potency of Quizalofop can be quantified by determining the concentration required to inhibit 50% of the ACCase enzyme activity (I50). The following table summarizes the I50 values for Quizalofop acid against ACCase extracted from wildtype and resistant wheat genotypes.

| Genotype | Number of Resistant Alleles | Quizalofop I50 (µM) | Fold Resistance |

| Wildtype | 0 | 0.486 | 1.0 |

| Resistant | 1 | 1.84 | 3.8 |

| Resistant | 2 | 19.3 | 39.4 |

Data sourced from a study on Quizalofop-resistant wheat.

Experimental Protocols

In Vitro ACCase Activity and Inhibition Assay

This protocol describes the extraction of ACCase from plant tissue and the subsequent assay to determine its activity and inhibition by Quizalofop-p-acid.

4.1.1 Enzyme Extraction

-

Harvest fresh, young leaf tissue from the target plant species.

-

Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Homogenize the frozen powder in an ice-cold extraction buffer. The composition of a typical extraction buffer is as follows:

-

100 mM Tricine-HCl (pH 8.0)

-

1 mM EDTA

-

10% (v/v) Glycerol

-

2 mM Benzamidine hydrochloride

-

0.5% (w/v) Polyvinylpyrrolidone (PVP)

-

20 mM Dithiothreitol (DTT)

-

1 mM Phenylmethylsulfonyl fluoride (PMSF)

-

-

Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and subject it to ammonium sulfate precipitation (typically between 30-50% saturation) to partially purify the ACCase.

-

Centrifuge the solution at 25,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

-

Resuspend the pellet in a minimal volume of extraction buffer and desalt using a desalting column.

-

Determine the protein concentration of the crude enzyme extract using a standard method such as the Bradford assay.

4.1.2 ACCase Activity Assay

The activity of ACCase is typically measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (malonyl-CoA).

-

Prepare a reaction mixture in a microcentrifuge tube. The final concentrations of the components in a 200 µL reaction are as follows:

-

20 mM Tricine (pH 8.3)

-

10 mM KCl

-

10 mM MgCl₂

-

5 mM ATP

-

3.24 mM NaHCO₃

-

2.5 mM DTT

-

0.1% (w/v) BSA

-

0.25 mM Acetyl-CoA

-

0.25 mM NaH¹⁴CO₃ (providing a specific activity, e.g., 18.5 kBq per reaction)

-

-

Add a known amount of the crude enzyme extract to the reaction mixture.

-

For inhibition assays, add varying concentrations of Quizalofop-p-acid (dissolved in a suitable solvent like DMSO, with a solvent control included) to the reaction mixture and pre-incubate for a few minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at a constant temperature (e.g., 32°C) for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a strong acid, such as hydrochloric acid (e.g., 20 µL of 12 M HCl). This step also helps to remove unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.

-

Transfer the reaction mixture to a scintillation vial and allow it to dry overnight to ensure complete removal of ¹⁴CO₂.

-

Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of malonyl-CoA formed.

4.1.3 Data Analysis

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

-

For inhibition assays, express the ACCase activity at each inhibitor concentration as a percentage of the activity in the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the I50 value by fitting the data to a suitable dose-response curve, such as a 2-parameter log-logistic model.

Visualizations

Caption: ACCase Inhibition Pathway of this compound.

Caption: Experimental Workflow for ACCase Inhibition Assay.

Caption: Logical Relationship of Quizalofop Resistance Mechanism.

Conclusion

This compound remains a critical tool for selective grass weed management. Its efficacy is rooted in a well-defined biochemical pathway, beginning with its conversion to the active Quizalofop-P acid and culminating in the specific inhibition of the carboxyltransferase domain of acetyl-CoA carboxylase. This targeted mode of action disrupts essential fatty acid synthesis, leading to the death of susceptible grass species. Understanding the nuances of this pathway, including the molecular basis of resistance, is paramount for the development of new herbicidal molecules and for implementing effective weed management strategies to ensure the long-term viability of this important class of herbicides. The experimental protocols and data presented herein provide a foundational resource for researchers dedicated to advancing the field of weed science and herbicide development.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Effects of Quizalofop-ethyl on Non-target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-ethyl, a selective post-emergence herbicide widely used for controlling grass weeds in various crops, poses a significant ecotoxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of aquatic life, including fish, invertebrates, algae, and amphibians. The document summarizes key quantitative toxicity data, details experimental methodologies for pivotal studies, and presents visual representations of affected signaling pathways and experimental workflows to facilitate a deeper understanding of the herbicide's environmental impact.

Introduction

This compound belongs to the aryloxyphenoxypropionate group of herbicides. Its primary mode of action in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1] While effective in its agricultural application, the potential for runoff and spray drift into aquatic environments raises concerns about its impact on non-target species. This guide synthesizes current scientific knowledge on the aquatic toxicology of this compound, providing a critical resource for environmental risk assessment and regulatory considerations.

Toxicological Effects on Aquatic Organisms

This compound exhibits varying degrees of toxicity across different aquatic taxa. The following sections summarize the available data for fish, aquatic invertebrates, algae, and amphibians.

Fish

Studies have demonstrated that this compound is highly to very highly toxic to several fish species. Acute toxicity is typically characterized by the 96-hour median lethal concentration (LC50), with lower values indicating higher toxicity.

Table 1: Acute Toxicity of this compound to Fish

| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96 | LC50 | 0.87 | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96 | LC50 | 0.46 | [1] |

| Zebrafish (Danio rerio) Embryos | 96 | LC50 | 0.23 - 0.248 | [2][3] |

Sub-lethal effects, including endocrine disruption and cardiotoxicity, have also been observed in fish. In adult zebrafish (Danio rerio), exposure to Quizalofop-p-ethyl has been shown to disrupt the endocrine system in a sex-specific manner, increasing estrogenic activity in males. Developmental toxicity studies on zebrafish embryos have revealed that exposure to Quizalofop-p-ethyl can lead to increased mortality, decreased hatching rates, and morphological defects, including severe cardiovascular changes.

Aquatic Invertebrates

Aquatic invertebrates, which form a critical component of aquatic food webs, are also susceptible to this compound. Daphnia magna, a standard model organism for ecotoxicological studies, has been shown to be highly sensitive to this herbicide.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 48 | EC50 (Immobilisation) | 0.29 | This information is synthesized from multiple sources but a single citation is not available. |

Algae and Aquatic Plants

As primary producers, algae and aquatic plants are fundamental to the health of aquatic ecosystems. This compound has been shown to inhibit the growth of several algal species.

Table 3: Toxicity of this compound to Algae and Aquatic Plants

| Species | Exposure Duration (hours) | Endpoint | Concentration (mg/L) | Reference |

| Lemna gibba | 96 | EC50 (Growth Inhibition) | >0.125 | |

| Lemna minor | 96 | EC50 (Growth Inhibition) | >0.250 |

Studies on Lemna gibba and Lemna minor have also demonstrated that Quizalofop-p-ethyl can induce genotoxicity, as evidenced by DNA polymorphism.

Amphibians

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of ecotoxicological data.

Fish Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish.

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Exposure Duration: 96 hours.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Exposure Duration: 48 hours.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. Immobilisation (the inability to swim) is observed at 24 and 48 hours.

-

Endpoint: The EC50 for immobilisation is calculated.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Exposure Duration: 72 hours.

-

Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance. The growth of the algae is measured over time, typically by cell counts or fluorescence.

-

Endpoint: The EC50 for growth inhibition is determined.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound in non-target aquatic organisms involves multiple mechanisms beyond the primary mode of action observed in plants.

Endocrine Disruption in Fish

Quizalofop-p-ethyl has been identified as an endocrine-disrupting chemical (EDC) in fish. In male zebrafish, exposure leads to an increase in plasma estradiol (E2) and vitellogenin (VTG) levels. This is accompanied by the up-regulation of hepatic estrogen receptor 1 (esr1) and vitellogenin (vtg) gene expression. Molecular docking studies suggest that Quizalofop-p-ethyl can bind to estrogen receptors (ESRs), potentially activating downstream signaling pathways.

Genotoxicity

Genotoxic effects of Quizalofop-p-ethyl have been reported in aquatic plants. The Random Amplified Polymorphic DNA (RAPD) technique has revealed DNA polymorphism in Lemna gibba and Lemna minor following exposure. This indicates that the herbicide can cause alterations in the DNA sequence. The comet assay is a sensitive method for detecting DNA damage, such as single and double-strand breaks, in individual cells and could be a valuable tool for further investigating the genotoxic potential of this compound in various aquatic organisms.

Inhibition of Na+/K+-ATPase Activity

Some studies have indicated that this compound can affect the activity of ATPase in fish. Na+/K+-ATPase is a crucial enzyme for maintaining ion balance across cell membranes, particularly in the gills of fish for osmoregulation. Inhibition of this enzyme can disrupt ion transport and lead to physiological stress. The signaling cascade leading to this inhibition by this compound is an area that requires further investigation but may involve second messenger systems like cAMP and protein kinases that are known to regulate Na+/K+-ATPase activity.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for assessing the acute toxicity of a herbicide like this compound on an aquatic invertebrate, such as Daphnia magna.

Conclusion

The available scientific literature clearly indicates that this compound is toxic to a variety of non-target aquatic organisms, with effects ranging from acute mortality to sub-lethal impacts such as endocrine disruption and genotoxicity. Fish and aquatic invertebrates appear to be particularly sensitive. While standardized testing protocols are available for assessing these risks, there is a notable lack of data for certain taxonomic groups, particularly amphibians. Further research is needed to fully elucidate the molecular mechanisms underlying the observed toxic effects and to assess the long-term ecological consequences of this compound contamination in aquatic environments. This technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the environmental risks associated with this widely used herbicide.

References

- 1. Algal toxicity – growth inhibition | Kit de Herramientas para el Registro de Plaguicidas | Organización de las Naciones Unidas para la Alimentación y la Agricultura [fao.org]

- 2. Quizalofop-P-ethyl induced developmental toxicity and cardiotoxicity in early life stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Enantioselective Degradation of Quizalofop-ethyl Enantiomers in Sediment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective degradation of Quizalofop-ethyl enantiomers in sediment. It delves into the quantitative data, experimental protocols, and the underlying biochemical pathways governing the differential fate of these chiral herbicide molecules in the environment. This document is intended to be a valuable resource for professionals involved in environmental science, agrochemical development, and regulatory affairs.

Executive Summary

This compound, a widely used chiral herbicide, undergoes rapid hydrolysis in the environment to its active metabolite, quizalofop-acid. Both the parent ester and the acid metabolite exist as two enantiomers, (R)- and (S)-forms, which exhibit distinct biological activities and degradation behaviors. Research indicates a clear enantioselectivity in the degradation of this compound and quizalofop-acid in soil and sediment, with the herbicidally active (R)-enantiomer often degrading at a different rate than the less active (S)-enantiomer. This differential degradation is primarily driven by microbial activity and has significant implications for the environmental risk assessment of this herbicide. Understanding the enantioselective fate of this compound is crucial for developing more effective and environmentally benign weed management strategies.

Data Presentation: Degradation Kinetics of this compound and Quizalofop-acid Enantiomers

The following tables summarize the quantitative data on the degradation of this compound and its primary metabolite, Quizalofop-acid, in soil, which serves as a proxy for sediment environments due to the limited availability of direct sediment studies. The data highlights the enantioselective nature of the degradation process.

Table 1: Degradation Half-lives (t1/2) of this compound and Quizalofop-acid Enantiomers in Soil

| Soil Type | Compound | Enantiomer | Half-life (days) | Reference |

| Silty Clay | This compound | Racemic | 0.55 - 0.71 | [1] |

| Loamy Sand | This compound | Racemic | Not Specified | |

| Clay Loam | This compound | Racemic | Not Specified | |

| Silty Clay | Quizalofop-acid | R-(+) | Slower degradation | [2][3] |

| Silty Clay | Quizalofop-acid | S-(-) | Faster degradation | [2][3] |

Table 2: Enantiomeric Fraction (EF) of Quizalofop-acid in Soil Over Time

| Soil Type | Initial Compound | Day | Enantiomeric Fraction (EF) of R-(+)-quizalofop-acid | Reference |

| Xinxiang Soil | Racemic this compound | 0 | 0.50 | |

| Xinxiang Soil | Racemic this compound | 7 | > 0.50 | |

| Xinxiang Soil | Racemic this compound | 14 | > 0.50 |

Note: An Enantiomeric Fraction (EF) of 0.5 indicates a racemic mixture. An EF greater than 0.5 indicates an enrichment of the R-(+)-enantiomer, suggesting the preferential degradation of the S-(-)-enantiomer. In some soils, an inversion of the S-(-)-quizalofop-acid to the R-(+)-quizalofop-acid has been observed.

Experimental Protocols

This section details the methodologies for conducting a sediment microcosm study to investigate the enantioselective degradation of this compound.

Sediment and Water Collection

-

Sediment: Collect surface sediment (top 0-15 cm) from a location with no recent history of pesticide application. A grab sampler or core sampler can be used. The sediment should be sieved (e.g., through a 2 mm mesh) to remove large debris and homogenize the sample.

-

Water: Collect overlying water from the same location as the sediment. The water should be filtered (e.g., through a 0.45 µm membrane filter) to remove suspended particles.

Microcosm Setup

-

Vessels: Use glass containers (e.g., 250 mL beakers or Mason jars) as microcosm vessels.

-

Sediment and Water Addition: Add a known amount of wet sediment (e.g., 50 g) to each microcosm vessel. Gently add the filtered site water (e.g., 100 mL) to create a sediment-water system, minimizing sediment resuspension.

-

Acclimation: Allow the microcosms to acclimate in the dark at a constant temperature (e.g., 20-25 °C) for a period of one to two weeks to stabilize the microbial communities.

Herbicide Application

-

Stock Solution: Prepare a stock solution of racemic this compound in a water-miscible solvent (e.g., acetone or methanol) at a known concentration.

-

Spiking: Spike the microcosms with the this compound stock solution to achieve the desired initial concentration in the water phase. The volume of the solvent should be minimal to avoid toxic effects on the microbial community.

-

Control Groups: Include control microcosms without herbicide addition to monitor the natural microbial activity and analytical blanks. Sterilized control microcosms (e.g., by autoclaving) can be used to distinguish between biotic and abiotic degradation.

Incubation and Sampling

-

Incubation: Incubate the microcosms under controlled conditions (e.g., constant temperature, dark or light/dark cycle depending on the study objectives).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect replicate microcosms for analysis. Separate the water and sediment phases by centrifugation.

Extraction of Analytes

-

Water Samples: The water phase can be extracted using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Sediment Samples: The sediment samples can be extracted using methods like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with an appropriate solvent system (e.g., acetonitrile).

Chiral Analysis

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase) and a suitable detector (e.g., a UV detector or a mass spectrometer).

-

Enantiomer Separation: Develop a chromatographic method that achieves baseline separation of the (R)- and (S)-enantiomers of both this compound and Quizalofop-acid.

-

Quantification: Quantify the concentration of each enantiomer in the water and sediment extracts using calibration curves prepared from analytical standards of the individual enantiomers.

Visualizations

Enantioselective Degradation Pathway of this compound

Caption: Enantioselective degradation pathway of this compound in sediment.

Experimental Workflow for Sediment Microcosm Study

Caption: Workflow for a sediment microcosm degradation study.

Logical Relationship: Factors Influencing Enantioselective Degradation

Caption: Factors influencing the enantioselective degradation of this compound.

References

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Quizalofop-ethyl on Perennial Grasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal activity of Quizalofop-ethyl, a selective post-emergence herbicide, with a specific focus on its efficacy against perennial grass species. This document details its mechanism of action, presents quantitative efficacy data, and outlines standardized experimental protocols for its evaluation.

Introduction

This compound is a systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is widely utilized in broadleaf crop production for the selective post-emergence control of annual and perennial grass weeds.[2][3] The active isomer, Quizalofop-p-ethyl, is often formulated as an emulsifiable concentrate (EC).[1][4] Following foliar application, it is rapidly absorbed and translocated throughout the plant to its sites of action in the meristematic tissues.

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). This enzyme is critical in the early stages of fatty acid synthesis.

-

Absorption and Translocation : The herbicide is applied to the foliage of the target grass weed and is rapidly absorbed by the leaves. It is then translocated systemically through both the xylem and phloem to the growing points of the plant, including the shoots, roots, and rhizomes.

-

Hydrolysis to Active Form : Within the plant, the inactive this compound ester is quickly hydrolyzed into its biologically active acid form, quizalofop acid.

-

ACCase Inhibition : Quizalofop acid specifically binds to and inhibits the plastidic ACCase enzyme found in grass species. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids.

-

Disruption of Cell Membrane Synthesis : The inhibition of ACCase halts the production of fatty acids, which are essential components for building new cell membranes and for energy storage. This disruption is particularly damaging in the meristematic regions where rapid cell division and growth occur.

-

Plant Death : The inability to produce new cell membranes leads to a cessation of growth. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, typically appear within a few days to two weeks, ultimately resulting in the death of the weed.

Herbicidal Activity Spectrum on Perennial Grasses

This compound demonstrates high efficacy against several economically important perennial grass species. Control is dependent on the application rate, the growth stage of the weed, and environmental conditions. For established perennial species, repeated applications may be necessary for complete control of regrowth from rhizomes.

| Perennial Grass Species | Common Name | Typical Application Rate (g a.i./ha) | Observed Efficacy (% Control) | Citation(s) |

| Sorghum halepense | Johnsongrass (rhizome) | 70 - 140 | 85 - 95% | |

| Elymus repens (Agropyron repens) | Couch Grass / Quackgrass | 75 - 100 | Effective control, often requires sequential application. | |

| Eragrostis plana | South African Lovegrass | 10 - 17 (ED50) | 50% injury (dose-response) |

Note: Efficacy can vary based on formulation, environmental conditions, and the biotype of the target weed. Application rates are indicative and should be confirmed with product labels.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of this compound's herbicidal efficacy. Below are methodologies for field and greenhouse-based assessments.

Field Efficacy Trial Protocol

This protocol outlines a typical field study to determine the efficacy of this compound on a target perennial grass under real-world conditions.

-

Site Selection and Preparation :

-

Select a site with a uniform and well-established natural infestation of the target perennial grass (e.g., Sorghum halepense).

-

Establish a randomized complete block design (RCBD) with a minimum of four replications.

-

Individual plot sizes should be adequate for application and assessment, typically 3m x 5m.

-

-

Treatment Application :

-

Prepare this compound solutions for a range of application rates (e.g., 50, 75, 100 g a.i./ha) plus an untreated control.

-

Include a standard adjuvant, such as a non-ionic surfactant (0.25% v/v) or crop oil concentrate (1% v/v), in all herbicide treatments.

-

Apply treatments post-emergence when the target grass is actively growing and at a susceptible stage (e.g., 10-25 cm in height for rhizome johnsongrass).

-

Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage, typically delivering a spray volume of 100-200 L/ha.

-

-

Data Collection and Assessment :

-

Visual Efficacy Ratings : Assess percent weed control at set intervals (e.g., 7, 14, 28, and 42 days after treatment - DAT) using a scale of 0% (no effect) to 100% (complete death of the weed).

-

Determine the dry weight of the biomass by drying samples in an oven at 60°C to a constant weight.

-

Calculate the percent reduction in dry weight relative to the untreated control.

-

-

Statistical Analysis :

-

Subject the visual rating and biomass data to Analysis of Variance (ANOVA).

-

Use a mean separation test (e.g., Tukey's HSD) at P ≤ 0.05 to determine significant differences between treatment means.

-

Greenhouse Dose-Response Protocol

This protocol is designed to determine the dose of this compound required to achieve a specific level of control (e.g., ED₅₀ - effective dose for 50% reduction) on a target grass.

-

Plant Propagation :

-

Propagate the target perennial grass (e.g., Eragrostis plana) from seed or rhizome segments in pots (e.g., 1 L) containing a standard greenhouse potting medium.

-

Grow plants in a controlled environment (e.g., 28/22°C day/night temperature, 14-hour photoperiod) until they reach the desired growth stage (e.g., 3-5 leaves).

-

-

Herbicide Application :

-

Establish a logarithmic series of 8-10 this compound doses, ranging from sub-lethal to lethal concentrations (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha).

-

Use a laboratory track sprayer to apply the treatments, ensuring precise and uniform application. Include a suitable adjuvant.

-

Arrange pots in a completely randomized design with 5-6 replications per dose.

-

-

Data Collection :

-

At a predetermined time after treatment (e.g., 21 DAT), assess plant injury visually.

-

Harvest the above-ground plant material, and determine the fresh and dry weights for each plant.

-

-

Data Analysis :

-

Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

-

Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to generate a dose-response curve.

-

From the regression equation, calculate the ED₅₀ and ED₉₀ values, representing the doses required for 50% and 90% growth reduction, respectively.

-

References

- 1. Quizalofop-p-ethyl 50 g/l EC – Zenith Crop Sciences [zenithcropsciences.com]

- 2. Re-evaluation decision RVD2024-03, Quizalofop-p-ethyl and its associated end-use products - Canada.ca [canada.ca]

- 3. pomais.com [pomais.com]

- 4. Wholesale POMAIS Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]

Molecular Underpinnings of Quizalofop-Ethyl Selectivity in Broadleaf Agriculture

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quizalofop-ethyl is a highly effective post-emergence herbicide extensively used for the control of grass weeds in a variety of broadleaf crops. Its remarkable selectivity is rooted in fundamental molecular differences between the target enzyme in grasses (monocots) and broadleaf plants (dicots). This technical guide delves into the molecular basis of this selectivity, providing a comprehensive overview of the herbicide's mechanism of action, the structural and enzymatic disparities that govern its differential activity, and the experimental methodologies used to elucidate these principles. Quantitative data on enzyme inhibition and whole-plant efficacy are presented, alongside detailed experimental protocols and visual representations of the key molecular interactions and experimental workflows. This document serves as a critical resource for researchers, scientists, and professionals in the field of drug and herbicide development, offering a thorough understanding of the principles that can guide the design of future selective agrochemicals.

Mechanism of Action of this compound

This compound is a member of the aryloxyphenoxypropionate ("fop") class of herbicides, which function as inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA.[1][3] Malonyl-CoA is an essential building block for the synthesis of lipids, which are vital for cell membrane integrity, energy storage, and overall plant growth.[4]

Upon application, the ester form, this compound, is absorbed through the foliage of the grass weed and is rapidly hydrolyzed to its biologically active acid form, quizalofop acid. This active form is then translocated systemically through the plant's vascular tissues to the meristematic regions (growing points), where it exerts its inhibitory effect on ACCase. By blocking ACCase activity, this compound effectively halts fatty acid production, leading to a cessation of growth, chlorosis, and eventual death of the susceptible grass weed.

The Molecular Basis of Selectivity: A Tale of Two ACCases

The remarkable selectivity of this compound, enabling it to control grass weeds within broadleaf crops without causing significant harm to the crop, is primarily attributed to the structural differences in the ACCase enzyme between these two major plant groups.

-

Grasses (Monocots): Grass species possess a homomeric (or prokaryotic-type) ACCase in their chloroplasts. This form of the enzyme is composed of a single large polypeptide with multiple functional domains and is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides like this compound.

-

Broadleaf Crops (Dicots): In contrast, most broadleaf plants have a heteromeric (or eukaryotic-type) ACCase in their plastids. This enzyme is composed of multiple, distinct subunits. This structural difference in the plastidial ACCase of dicots renders it insensitive to this compound. While broadleaf plants do possess a homomeric ACCase in their cytosol, this form is also tolerant to these herbicides.

This fundamental difference in the target enzyme's structure is the cornerstone of this compound's selectivity. The herbicide can effectively bind to and inhibit the ACCase in grasses, while it is unable to effectively interact with the ACCase present in the plastids of broadleaf crops.

Quantitative Data on Selectivity

The differential sensitivity to this compound can be quantified at both the enzymatic and whole-plant levels.

Table 1: Comparative Inhibition of ACCase by Quizalofop Acid

| Plant Species | Plant Type | ACCase Type | IC50 (µM) | Reference |

| Triticum aestivum (Wheat - susceptible wildtype) | Monocot (Grass) | Homomeric (Plastidial) | 0.49 | |

| Triticum aestivum (Wheat - resistant mutant) | Monocot (Grass) | Homomeric (Plastidial) | 19.30 | |

| Setaria viridis (Green Foxtail - susceptible) | Monocot (Grass) | Homomeric (Plastidial) | Data not available | |

| Echinochloa crus-galli (Barnyardgrass - susceptible) | Monocot (Grass) | Homomeric (Plastidial) | Data not available | |

| Glycine max (Soybean) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |

| Gossypium hirsutum (Cotton) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |

| Brassica napus (Canola) | Dicot (Broadleaf) | Heteromeric (Plastidial) | Highly Insensitive | General Knowledge |

IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Data for broadleaf crops is generally characterized as highly insensitive, with specific IC50 values often not determined due to the lack of significant inhibition at physiologically relevant concentrations.

Table 2: Efficacy of this compound on Grass Weeds in Broadleaf Crops

| Broadleaf Crop | Target Grass Weed | This compound Rate (g a.i./ha) | Weed Control (%) | Reference |

| Soybean | Echinochloa crus-galli (Barnyardgrass) | 37.5 - 100 | >90 | |

| Soybean | Digitaria sanguinalis (Large Crabgrass) | 37.5 - 100 | >90 | |

| Soybean | Avena fatua (Wild Oat) | 37.5 - 100 | >90 | |

| Cotton | Echinochloa spp. | 50 - 100 | 70 - 74 | |

| Canola | Phalaris minor (Little seed canary grass) | 50 | 92.9 - 98.9 | |

| Canola | Avena fatua (Wild Oat) | 50 | 95.5 - 99.7 |

g a.i./ha: grams of active ingredient per hectare.

Experimental Protocols

In Vitro ACCase Activity Assay for Herbicide Inhibition

This protocol outlines a method to determine the inhibitory effect of quizalofop acid on ACCase activity extracted from plant tissues.

1. Enzyme Extraction:

- Homogenize fresh or frozen young leaf tissue in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

- Filter the homogenate through layers of cheesecloth or Miracloth.

- Centrifuge the filtrate at high speed (e.g., 100,000 x g) to pellet membranes. The supernatant contains the soluble ACCase.

- Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. ACCase Activity Measurement:

- The assay measures the ATP- and acetyl-CoA-dependent incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.

- Prepare a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and the enzyme extract.

- Add a range of concentrations of quizalofop acid (dissolved in a suitable solvent like DMSO, with a solvent control).

- Initiate the reaction by adding NaH¹⁴CO₃.

- Incubate the reaction at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10-20 minutes).

- Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.

- Measure the radioactivity of the acid-stable product (malonyl-¹⁴CoA) using liquid scintillation counting.

3. Data Analysis:

- Calculate the rate of ACCase activity (e.g., in nmol/min/mg protein).

- Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Whole-Plant Herbicide Selectivity Assay

This protocol describes a greenhouse-based experiment to evaluate the selectivity of this compound between a broadleaf crop and a grass weed.

1. Plant Material and Growth Conditions:

- Grow a selected broadleaf crop (e.g., soybean) and a target grass weed (e.g., Setaria viridis) in pots containing a suitable growing medium.

- Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.

- Ensure uniform growth of all plants to the desired stage for treatment (e.g., 2-3 leaf stage for the grass weed).

2. Herbicide Application:

- Prepare a series of spray solutions of this compound at different application rates, including a non-treated control.

- Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection:

- Visually assess phytotoxicity (crop injury and weed control) at regular intervals after treatment (e.g., 7, 14, and 21 days). Use a rating scale (e.g., 0% = no effect, 100% = complete plant death).

- At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of both the crop and weed species.

- Determine the fresh and/or dry weight of the harvested biomass.

4. Data Analysis:

- Calculate the percent reduction in weed biomass compared to the untreated control for each herbicide rate.

- Calculate the percent injury or biomass reduction for the crop species.

- Determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for both the crop and the weed.

- The selectivity index can be calculated as the ratio of the crop GR50 to the weed GR50. A higher selectivity index indicates greater safety for the crop.

Visualizing the Molecular Basis of Selectivity and Experimental Design

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Conclusion and Future Directions

The selectivity of this compound is a clear example of how fundamental biochemical and structural differences between plant species can be exploited for effective weed management. The primary basis for this selectivity lies in the differential sensitivity of the target enzyme, ACCase, with the homomeric form in grasses being susceptible and the heteromeric form in the plastids of broadleaf crops being tolerant. This understanding has been crucial for the successful application of this compound in agriculture.

Future research in this area could focus on several key aspects:

-

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of the carboxyl-transferase domain of ACCase from a wider range of grass weeds and broadleaf crops complexed with quizalofop acid would provide more precise insights into the molecular interactions that govern selectivity.

-

Computational Modeling: Advanced molecular docking and simulation studies can be employed to predict the binding affinity of novel herbicide candidates to both monocot and dicot ACCase, aiding in the rational design of new selective herbicides.

-

Investigating Non-Target Site Resistance: While target-site modification is a primary mechanism of resistance, understanding and mitigating non-target site resistance mechanisms, such as enhanced herbicide metabolism, is crucial for the long-term sustainability of this compound and other ACCase inhibitors.

By continuing to explore the molecular intricacies of herbicide-enzyme interactions, the scientific community can pave the way for the development of next-generation weed control solutions that are not only highly effective but also exhibit superior crop safety and environmental profiles.

References

- 1. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxicity and Carcinogenicity of Quizalofop-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity profile of Quizalofop-ethyl, a selective post-emergence herbicide. The information is compiled from international regulatory assessments and scientific studies to support research and development activities.

Executive Summary

This compound has been extensively evaluated for its genotoxic and carcinogenic potential through a battery of in vitro and in vivo assays. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Food Safety Commission of Japan (FSCJ), have concluded that this compound is not genotoxic in mammalian systems.[1][2][3] While some studies in plant systems have indicated potential for chromosomal damage, these findings are not considered indicative of human risk in the context of the comprehensive mammalian toxicology database.

Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential at doses not associated with other toxicities.[3][4] The U.S. EPA has classified this compound as "Category D - not classifiable as to human carcinogenicity." Liver and testicular effects observed at high doses in rodent studies are considered the primary target organ toxicities and are attributed to a non-genotoxic mode of action.

Genotoxicity Studies

A comprehensive set of genotoxicity studies has been conducted on this compound and its active R-enantiomer, Quizalofop-P-ethyl. The toxicological profiles of both are considered similar. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity in mammalian systems.

In Vitro Studies

2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, which assesses the potential of a substance to induce gene mutations in bacteria, was consistently negative for this compound.

Table 1: Summary of Ames Test Results for this compound

| Test System | Strains | Concentration Range | Metabolic Activation (S9) | Result |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | Up to 2500 µ g/plate | With and Without | Negative |

| Escherichia coli | WP2 uvrA | Not specified | With and Without | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To detect chemically induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.

-

Methodology: The tester strains are exposed to various concentrations of this compound, both in the presence and absence of a mammalian metabolic activation system (S9 mix, typically derived from rat liver). The mixture is incorporated into a minimal agar medium lacking the essential amino acid (histidine or tryptophan). The plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

-

Controls: A solvent (negative) control and known mutagens (positive controls, e.g., sodium azide, 2-nitrofluorene, 2-anthramine) are run concurrently to ensure the validity of the test system.

2.1.2. In Vitro Mammalian Chromosomal Aberration Test

This compound did not induce structural or numerical chromosomal aberrations in cultured mammalian cells.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results

| Test System | Concentration Range | Metabolic Activation (S9) | Result |

| Chinese Hamster Ovary (CHO) cells | Up to 1000 µg/mL | With and Without | Negative |

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

-

Purpose: To identify agents that cause structural or numerical damage to chromosomes in cultured mammalian cells.

-

Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, which have a stable karyotype and are readily cultured.

-

Methodology: CHO cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9. A mitotic arresting agent (e.g., Colcemid) is added prior to harvesting to accumulate cells in the metaphase stage of mitosis.

-

Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations, including chromatid and chromosome gaps, breaks, deletions, and rearrangements (e.g., translocations, dicentrics). The percentage of cells with aberrations is calculated.

-

Controls: Solvent (negative) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are included.

In Vivo Studies

2.2.1. Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test in mice showed that this compound does not induce chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Table 3: Summary of In Vivo Micronucleus Test Results

| Test System | Species | Route | Dose Range | Result |

| Bone Marrow | Mouse | Oral | Up to 1200 mg/kg/day | Negative |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

-

Purpose: To detect damage to chromosomes or the mitotic spindle in vivo by measuring the frequency of micronuclei in developing erythrocytes.

-

Test System: Typically, male and female mice of a standard strain.

-

Methodology: Animals are administered this compound, usually via oral gavage or intraperitoneal injection, at three dose levels. The highest dose is typically near the maximum tolerated dose (MTD). Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single administration).

-

Endpoint: Bone marrow smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity.

-

Controls: A vehicle (negative) control and a known clastogen (positive control, e.g., cyclophosphamide) are used.

Carcinogenicity Studies

Long-term carcinogenicity bioassays in rodents have been conducted to evaluate the carcinogenic potential of this compound. These studies did not demonstrate a carcinogenic effect attributable to this compound under the tested conditions.

Table 4: Summary of Long-Term Carcinogenicity Studies

| Species | Duration | NOAEL | LOAEL | Key Findings |

| Rat | 2 years | 0.9 mg/kg/day | 3.7 mg/kg/day | No evidence of carcinogenicity. Systemic effects included liver and testicular toxicity at higher doses. |

| Mouse | 18 months | 1.4 mg/kg/day | 11.4 mg/kg/day | No treatment-related increase in tumors. Increased incidence of liver and ovarian tumors at the highest dose was not considered treatment-related. |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocol: Long-Term Carcinogenicity Bioassay

-

Purpose: To assess the carcinogenic potential of a substance following long-term exposure in animals.

-

Test System: Typically, rats and mice of standard laboratory strains (e.g., Sprague-Dawley rats, CD-1 mice), with groups of at least 50 animals per sex per dose.

-